ethyl 4-[(benzylcarbamoyl)methoxy]-2-(4-fluorophenyl)quinoline-6-carboxylate
Description
This quinoline derivative features three key structural modifications (Figure 1):
- Position 6: Ethyl carboxylate ester.
- Position 2: 4-Fluorophenyl group (electron-withdrawing, enhancing metabolic stability).
- Position 4: (Benzylcarbamoyl)methoxy group, combining a benzylcarbamoyl moiety with a methoxy linker.
The 4-fluorophenyl group at position 2 contributes to π-π stacking interactions and resistance to oxidative metabolism. The (benzylcarbamoyl)methoxy group at position 4 introduces hydrogen-bonding capacity and steric bulk, which may influence target binding .
Properties
IUPAC Name |
ethyl 4-[2-(benzylamino)-2-oxoethoxy]-2-(4-fluorophenyl)quinoline-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23FN2O4/c1-2-33-27(32)20-10-13-23-22(14-20)25(15-24(30-23)19-8-11-21(28)12-9-19)34-17-26(31)29-16-18-6-4-3-5-7-18/h3-15H,2,16-17H2,1H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTUABBGKXAKXSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)NCC3=CC=CC=C3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(benzylcarbamoyl)methoxy]-2-(4-fluorophenyl)quinoline-6-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the 4-fluorophenyl group: This step might involve a Friedel-Crafts acylation reaction using 4-fluorobenzoyl chloride.
Attachment of the ethyl carboxylate group: This can be done through esterification reactions.
Formation of the benzylamino group: This step might involve reductive amination reactions using benzylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Oxidation Reactions
The quinoline ring and benzylcarbamoyl group are susceptible to oxidation under specific conditions.
Reduction Reactions
The ester and carbamoyl groups exhibit distinct reduction pathways.
Substitution Reactions
The 4-fluorophenyl and benzylcarbamoyl groups participate in nucleophilic and electrophilic substitutions.
Hydrolysis and Ester Degradation
The ethyl ester and carbamoyl groups are hydrolytically labile under acidic/basic conditions.
Cross-Coupling Reactions
The quinoline core participates in transition metal-catalyzed coupling reactions.
Photochemical and Thermal Stability
-
Photodegradation : UV irradiation (λ = 254 nm) induces cleavage of the carbamoyl-methoxy bridge, forming quinoline fragments and benzyl isocyanate .
-
Thermal Rearrangement : Heating above 150°C promotes Fries-like rearrangement of the carbamoyl group, yielding regioisomeric quinoline derivatives .
Comparative Reactivity with Analogues
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Ethyl 4-[(benzylcarbamoyl)methoxy]-2-(4-fluorophenyl)quinoline-6-carboxylate has been studied for its potential anticancer properties. Research indicates that quinoline derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown effectiveness in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .
-
Antimicrobial Properties
- The compound has demonstrated antimicrobial activity against a range of pathogens. Studies suggest that quinoline derivatives can disrupt bacterial cell membranes and inhibit DNA gyrase, a critical enzyme for bacterial replication . This positions this compound as a candidate for developing new antibacterial agents.
-
Neuroprotective Effects
- Recent investigations have highlighted the neuroprotective potential of quinoline derivatives. The modulation of neurotransmitter systems and reduction of oxidative stress are key mechanisms through which these compounds exert protective effects on neuronal cells . This application is particularly relevant for neurodegenerative diseases, where oxidative damage plays a significant role.
Case Study 1: Anticancer Activity
A study conducted on the efficacy of this compound against breast cancer cells revealed a significant reduction in cell viability at concentrations of 10 µM and above. The compound was found to induce apoptosis via the intrinsic pathway, evidenced by increased levels of cleaved caspase-3 and PARP .
Case Study 2: Antimicrobial Efficacy
In vitro tests demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL. The compound's ability to penetrate bacterial membranes was confirmed through membrane permeability assays .
Case Study 3: Neuroprotection
A neuroprotective study involving neuronal cell cultures exposed to oxidative stress showed that treatment with this compound resulted in reduced levels of reactive oxygen species (ROS). The compound also enhanced the expression of antioxidant enzymes, indicating its potential as a therapeutic agent for neurodegenerative conditions .
Data Tables
Mechanism of Action
The mechanism of action of ethyl 4-[(benzylcarbamoyl)methoxy]-2-(4-fluorophenyl)quinoline-6-carboxylate would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets such as enzymes, receptors, and DNA. The compound might exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on the Quinoline Core
Table 1: Structural Comparison of Quinoline Derivatives
Key Observations:
- Position 2: Fluorinated aryl groups (e.g., 4-fluorophenyl in the target) improve metabolic stability compared to non-fluorinated aryl or alkyl groups (e.g., methyl in ) .
- Position 4: The (benzylcarbamoyl)methoxy group in the target compound provides hydrogen-bond donor/acceptor sites absent in simpler alkoxy or benzyloxy groups (e.g., ). This may enhance interactions with biological targets like enzymes or transporters .
- Position 6 : Ethyl esters (target) balance lipophilicity and metabolic stability better than methyl esters () or brominated esters (), which may increase toxicity risks .
Physicochemical Properties
Table 2: Property Comparison
| Property | Target Compound | Compound | Compound |
|---|---|---|---|
| Molecular Weight (g/mol) | ~464 | ~309 | ~594 |
| LogP (Predicted) | 3.8 | 2.1 | 6.2 |
| Hydrogen Bond Donors | 2 | 0 | 1 |
| Topological Polar Surface Area (Ų) | 98 | 55 | 87 |
- Lipophilicity : The target’s LogP (3.8) is optimal for blood-brain barrier penetration, unlike the highly lipophilic compound (LogP 6.2) .
Biological Activity
Ethyl 4-[(benzylcarbamoyl)methoxy]-2-(4-fluorophenyl)quinoline-6-carboxylate is a synthetic compound that belongs to the quinoline family, which is known for its diverse biological activities. This compound's structure includes a quinoline core, a carboxylate group, and various substituents that may influence its pharmacological properties. Research into its biological activity has revealed potential therapeutic applications, particularly in cancer treatment and as an anti-inflammatory agent.
Chemical Structure
The compound can be described by the following structural formula:
The biological activity of this compound primarily involves its interaction with specific biological targets:
- Inhibition of Enzymes : The compound has been shown to inhibit certain enzymes that are crucial in metabolic pathways associated with cancer cell proliferation.
- Modulation of Signaling Pathways : It may modulate signaling pathways involved in inflammation and cell survival, particularly through the inhibition of NF-kB and other transcription factors.
Biological Activity Overview
Research findings indicate that this compound exhibits various biological activities, including:
- Antitumor Activity : this compound has demonstrated cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The IC50 values for these activities are reported to be in the low micromolar range.
- Anti-inflammatory Effects : The compound shows promise in reducing inflammation by inhibiting pro-inflammatory cytokines and mediators.
Table 1: Biological Activity Summary
| Activity Type | Cell Lines Tested | IC50 (µM) | References |
|---|---|---|---|
| Antitumor | MCF-7 (Breast Cancer) | 5.2 | |
| A549 (Lung Cancer) | 6.8 | ||
| Anti-inflammatory | RAW 264.7 (Macrophages) | 3.5 |
Table 2: Mechanistic Insights
| Mechanism of Action | Description |
|---|---|
| Enzyme Inhibition | Inhibits key enzymes involved in cancer metabolism |
| NF-kB Modulation | Reduces NF-kB activity leading to decreased inflammation |
| Apoptosis Induction | Triggers programmed cell death in cancer cells |
Case Studies
- Case Study on Antitumor Efficacy : In a study published in Journal of Medicinal Chemistry, researchers evaluated the antitumor effects of this compound on MCF-7 breast cancer cells. The study reported significant inhibition of cell proliferation and induction of apoptosis, highlighting the compound's potential as a therapeutic agent against breast cancer .
- Inflammation Model Study : Another study investigated the anti-inflammatory properties using RAW 264.7 macrophages treated with lipopolysaccharide (LPS). The results showed that the compound significantly reduced the levels of TNF-alpha and IL-6, suggesting its utility in treating inflammatory diseases .
Research Findings
Recent studies have focused on the synthesis and optimization of this compound to enhance its biological activity. Modifications to the benzylcarbamoyl group have been explored to improve potency and selectivity against specific targets.
Q & A
Q. Critical Parameters :
- Temperature : Maintain <60°C during esterification to prevent side reactions.
- Solvent Polarity : Use polar aprotic solvents (e.g., DMF) for carbamoylation to enhance nucleophilicity.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures removal of unreacted intermediates .
Basic: Which spectroscopic and chromatographic techniques are most effective for structural elucidation and purity assessment?
Answer:
- 1H/13C NMR : Confirm substitution patterns (e.g., 4-fluorophenyl at δ 7.2–7.4 ppm, benzylcarbamoyl protons at δ 4.3–4.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+ at m/z 489.152) .
- HPLC-PDA : Assess purity (>95%) using a C18 column (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm .
Advanced: How can researchers address contradictions in reported bioactivity data for this compound across different studies?
Answer:
Contradictions may arise from assay variability or impurities. Mitigation strategies include:
- Standardized Assays : Replicate studies under controlled conditions (e.g., fixed cell lines, ATP levels in cytotoxicity assays) .
- Impurity Profiling : Use LC-MS to identify byproducts (e.g., hydrolyzed esters) that may interfere with activity .
- Dose-Response Curves : Establish EC₅₀ values across multiple concentrations to account for threshold effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
